1-(bromomethyl)-1,3,3-trimethylcyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-1,3,3-trimethylcyclobutane is an organic compound belonging to the class of alkyl halides It features a cyclobutane ring substituted with a bromomethyl group and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1,3,3-trimethylcyclobutane can be synthesized through various methods. One common approach involves the bromination of 1-methyl-1,3,3-trimethylcyclobutane using bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions, yielding the desired bromomethyl derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of bromine and suitable catalysts in a controlled environment allows for the large-scale synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-1,3,3-trimethylcyclobutane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of alcohols, nitriles, or amines, respectively.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines in polar solvents.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Nucleophilic Substitution: Alcohols, nitriles, amines.
Elimination Reactions: Alkenes.
Oxidation: Aldehydes, carboxylic acids.
Scientific Research Applications
1-(Bromomethyl)-1,3,3-trimethylcyclobutane has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound can be used to develop new pharmaceuticals by modifying its structure to enhance biological activity.
Material Science: It is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: The compound can be employed in studying the effects of alkyl halides on biological systems.
Mechanism of Action
The mechanism of action of 1-(bromomethyl)-1,3,3-trimethylcyclobutane involves its reactivity as an alkylating agent. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is crucial in various synthetic transformations and biological interactions.
Comparison with Similar Compounds
1-Bromomethylcyclobutane: Lacks the additional methyl groups, resulting in different reactivity and steric properties.
1-(Chloromethyl)-1,3,3-trimethylcyclobutane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
1-(Bromomethyl)-2,2-dimethylcyclobutane: Similar but with different substitution patterns, affecting its chemical behavior.
Uniqueness: 1-(Bromomethyl)-1,3,3-trimethylcyclobutane is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These characteristics make it a valuable compound in various chemical and industrial applications.
Properties
CAS No. |
2301532-90-9 |
---|---|
Molecular Formula |
C8H15Br |
Molecular Weight |
191.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.